BMY 7378 free base

Description

Propriétés

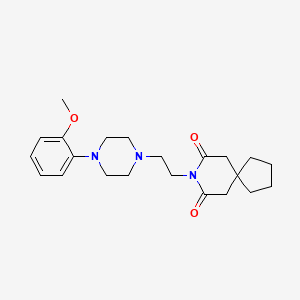

IUPAC Name |

8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22/h2-3,6-7H,4-5,8-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYCFGDXLUPJAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943430 |

Source

|

| Record name | 8-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21102-94-3 |

Source

|

| Record name | 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21102-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bmy 7378 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMY-7378 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08EI0K81OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

BMY 7378 free base mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of BMY 7378

Introduction

BMY 7378 is a well-characterized pharmacological agent widely utilized in neuroscience and cardiovascular research. It is a phenylpiperazine derivative recognized for its complex and multitarget activity. The primary mechanism of action of BMY 7378 is defined by its dual role as a high-affinity antagonist for the α1D-adrenergic receptor and as a partial agonist for the serotonin (B10506) 5-HT1A receptor.[1] This unique pharmacological profile makes it a valuable tool for dissecting the physiological functions of these distinct receptor systems.

Recent studies have further expanded its known activities, identifying it as an antagonist at the α2C-adrenoceptor and a potential inhibitor of the Angiotensin-Converting Enzyme (ACE), suggesting a broader range of effects and therapeutic possibilities.[2][3][4][5] This guide provides a detailed examination of its receptor binding profile, core signaling mechanisms, and the key experimental protocols used for its characterization.

Receptor Binding Profile

The affinity of BMY 7378 for various G-protein coupled receptors has been quantified through radioligand binding assays. The data consistently demonstrate a high affinity and marked selectivity for the α1D-adrenergic receptor subtype over the α1A and α1B subtypes.[6][7] It also possesses high affinity for the serotonin 5-HT1A receptor.[3]

| Receptor Subtype | Species / Clone Source | pKi | Ki (nM) | Reference(s) |

| 5-HT1A | - | 8.3 | ~5.0 | [3][4][5] |

| α1A-Adrenoceptor | Rat | - | 800 | [7] |

| α1B-Adrenoceptor | Hamster | 6.2 | ~631 | [6][7][8] |

| Human | 7.2 | ~63 | [8] | |

| α1D-Adrenoceptor | Rat | 8.2 | ~6.3 | [3][8] |

| Human | 9.4 | ~0.4 | [8] | |

| α2C-Adrenoceptor | - | 6.54 | ~288 | [3][4][5] |

Note: Ki values are derived from pKi where available (Ki = 10-pKi M) or taken directly from sources. Values are approximate and can vary based on experimental conditions.

Core Signaling Mechanisms

Serotonin 5-HT1A Receptor Partial Agonism

BMY 7378 acts as a partial agonist at the 5-HT1A receptor.[9][10][11] These receptors are classic GPCRs that couple preferentially to inhibitory Gi/o proteins.[12] As a partial agonist, BMY 7378 produces a submaximal response compared to a full agonist like serotonin or 8-OH-DPAT. Its functional output—whether it behaves more like an agonist or an antagonist—can be context-dependent, varying with factors like receptor density and the specific G-proteins present in different tissues.[10]

The canonical signaling pathway initiated by 5-HT1A receptor activation involves the Gi α-subunit inhibiting the enzyme adenylyl cyclase. This action reduces the conversion of ATP to cyclic AMP (cAMP), leading to decreased intracellular cAMP levels and a subsequent reduction in the activity of downstream effectors like Protein Kinase A (PKA).

Alpha-1D Adrenergic Receptor Antagonism

BMY 7378 is a potent and highly selective antagonist of the α1D-adrenoceptor.[7][8] This receptor subtype is predominantly coupled to Gq/11 proteins. When activated by endogenous agonists like norepinephrine (B1679862), Gq/11 activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to calcium mobilization and protein kinase C (PKC) activation, ultimately causing smooth muscle contraction.

As an antagonist, BMY 7378 binds to the α1D-receptor but does not elicit this response; instead, it blocks norepinephrine from binding and initiating the contractile signal. This blockade of α1D-receptors in vascular smooth muscle contributes to its antihypertensive effects.[9][13] Furthermore, studies have shown that BMY 7378 can inhibit vascular smooth muscle cell growth by blocking the α1D-AR-mediated activation of the MAP kinase (MAPK) cascade.[14]

Key Experimental Protocols

The pharmacological profile of BMY 7378 was elucidated using standard, robust biochemical assays.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor. It measures the ability of an unlabeled compound (the "competitor," BMY 7378) to displace a radiolabeled ligand from the receptor.

Methodology:

-

Membrane Preparation: Tissues or cultured cells expressing the receptor of interest (e.g., 5-HT1A or α1D) are homogenized and centrifuged to isolate a membrane-rich fraction, which is stored at -80°C.[15]

-

Incubation: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor (BMY 7378).[8][15]

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).[15]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as percent specific binding versus competitor concentration. A sigmoidal curve is fitted to determine the IC50 value (the concentration of BMY 7378 that displaces 50% of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This is a functional assay used to quantify G-protein activation following receptor stimulation. It is critical for determining whether a ligand acts as an agonist, partial agonist, antagonist, or inverse agonist.[16][17]

Methodology:

-

Principle: When an agonist binds to a GPCR, it promotes the exchange of GDP for GTP on the Gα subunit. This assay uses [35S]GTPγS, a non-hydrolyzable GTP analog. Agonist stimulation leads to the accumulation of Gα-[35S]GTPγS complexes, which can be measured.[17]

-

Membrane & Reagent Mix: Receptor-containing membranes are pre-incubated in an assay buffer containing GDP and the test compound (e.g., BMY 7378).[18]

-

Reaction Initiation: The binding reaction is started by the addition of [35S]GTPγS.

-

Incubation: The mixture is incubated, typically for 60 minutes at 30°C, to allow for agonist-stimulated binding of [35S]GTPγS.

-

Termination & Separation: The reaction is stopped by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound [35S]GTPγS.[16]

-

Quantification & Analysis: The radioactivity on the filters is counted. An increase in [35S]GTPγS binding above basal levels indicates agonist activity. A partial agonist like BMY 7378 would produce a significant, but submaximal, increase compared to a full agonist.

References

- 1. BMY-7378 - Wikipedia [en.wikipedia.org]

- 2. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. interpriseusa.com [interpriseusa.com]

- 5. interpriseusa.com [interpriseusa.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BMY 7378 dihydrochloride, 5-HT1A partial agonist. alpha adrenoceptor antagonist. (CAS 21102-95-4) | Abcam [abcam.com]

- 10. BMY 7378: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The putative 5-HT1A receptor antagonists NAN-190 and BMY 7378 are partial agonists in the rat dorsal raphe nucleus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. The α1D-adrenoreceptor antagonist BMY 7378 reverses cardiac hypertrophy in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alpha1D-adrenergic receptors and mitogen-activated protein kinase mediate increased protein synthesis by arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 18. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

BMY 7378: A Technical Guide to its α1D-Adrenoceptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMY 7378, a pharmacological tool renowned for its selective antagonist activity at the α1D-adrenergic receptor (adrenoceptor) subtype. This document collates key binding and functional data, details the experimental protocols used to determine its selectivity, and illustrates the associated signaling pathways and experimental workflows.

Executive Summary

BMY 7378 is a potent and selective antagonist of the α1D-adrenoceptor. It exhibits a significantly higher affinity for the α1D subtype compared to the α1A and α1B subtypes, making it an invaluable tool for differentiating the physiological and pathological roles of these receptors. This selectivity has been established through rigorous radioligand binding and functional assays. Understanding the precise pharmacological profile of BMY 7378 is critical for the accurate interpretation of experimental results in cardiovascular, central nervous system, and urogenital research. Beyond its primary activity, it is important to note that BMY 7378 also displays partial agonism at 5-HT1A receptors and some affinity for α2C-adrenoceptors, which should be considered in experimental design.[1][2][3] More recent research has also suggested that BMY 7378 may act as an angiotensin-converting enzyme (ACE) inhibitor.[4][5]

Quantitative Data on BMY 7378 Selectivity

The selectivity of BMY 7378 is quantitatively demonstrated by its binding affinity (Ki) and functional antagonism (pA2) at the three α1-adrenoceptor subtypes. The following tables summarize the data from various studies.

Table 1: Binding Affinity (Ki) of BMY 7378 for α1-Adrenoceptor Subtypes

| Species/Cell Line | α1D Ki (nM) | α1A Ki (nM) | α1B Ki (nM) | Selectivity (α1A/α1D) | Selectivity (α1B/α1D) | Reference |

| Rat (cloned) | 2 | 800 | - | 400-fold | - | [1][2] |

| Hamster (cloned) | - | - | 600 | - | - | [1][2] |

| Human (cloned) | - | - | - | - | - |

Note: Some sources cite hamster α1B and rat α1A and α1D receptors.

Table 2: pKi Values of BMY 7378 for α1-Adrenoceptor Subtypes

| Receptor Subtype (Species) | pKi | Reference |

| α1D (Human) | 9.4 ± 0.05 | [6] |

| α1D (Rat) | 8.2 ± 0.06 | [6] |

| α1B (Human) | 7.2 ± 0.05 | [6] |

| α1B (Hamster) | 6.2 ± 0.03 | [6] |

| α1A (Bovine α1c) | 6.1 ± 0.02 | [6] |

| α1A (Human α1c) | 6.6 ± 0.20 | [6] |

Note: The α1c-adrenoceptor is now classified as the α1A-adrenoceptor.[7]

Table 3: Functional Antagonism (pA2) of BMY 7378

| Tissue/Assay | pA2 | Receptor Subtype Implicated | Reference |

| Rat Aorta | 8.9 ± 0.1 | α1D | [6] |

| Rabbit Ventricular Myocardium | 7.17 ± 0.09 | α1B/α1A (at higher concentrations) | [8][9] |

Experimental Protocols

The determination of BMY 7378's α1D-adrenoceptor selectivity relies on a combination of in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays directly measure the affinity of a compound for a receptor. Competition binding assays with a radiolabeled ligand are commonly used to determine the Ki of an unlabeled competitor like BMY 7378.

1. Membrane Preparation:

-

Cells (e.g., Rat-1 fibroblasts or CHO cells) stably expressing a single human or rodent α1-adrenoceptor subtype (α1A, α1B, or α1D) are cultured and harvested.

-

Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed in a hypotonic buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) using a homogenizer.

-

The homogenate is centrifuged at low speed (e.g., 500 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Competition Binding Assay:

-

A constant concentration of a radioligand that binds to all α1-adrenoceptor subtypes, such as [³H]prazosin or [¹²⁵I]HEAT, is used.[6] The concentration is typically near the Kd of the radioligand for the receptor.

-

Aliquots of the membrane preparation are incubated with the radioligand and increasing concentrations of unlabeled BMY 7378.

-

Non-specific binding is determined in the presence of a high concentration of a non-selective α1-antagonist (e.g., 10 µM phentolamine).

-

Incubations are carried out in a suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4) for a defined period (e.g., 60 minutes at 25°C) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity trapped on the filters is quantified by liquid scintillation counting.

3. Data Analysis:

-

The concentration of BMY 7378 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the effect of a compound on receptor-mediated cellular responses. For antagonists like BMY 7378, these assays typically involve measuring the inhibition of an agonist-induced response.

1. Inositol (B14025) Phosphate (IP) Accumulation Assay:

-

Cells expressing the α1-adrenoceptor subtype of interest are plated in multi-well plates and incubated with [³H]myo-inositol overnight to label the cellular phosphoinositide pools.

-

The cells are then washed and pre-incubated with a buffer containing LiCl (which prevents the breakdown of inositol monophosphates) and the desired concentration of BMY 7378 for a specific duration.

-

An α1-adrenoceptor agonist (e.g., norepinephrine (B1679862) or phenylephrine) is added to stimulate the Gq-PLC pathway, leading to the production of inositol phosphates.

-

The reaction is stopped by the addition of an acid (e.g., perchloric acid).

-

The [³H]inositol phosphates are separated from free [³H]myo-inositol by anion-exchange chromatography and quantified by scintillation counting.

-

The ability of BMY 7378 to inhibit the agonist-induced IP accumulation is used to determine its functional potency.

2. ERK1/2 Phosphorylation Assay:

-

Cells are seeded in plates and serum-starved for several hours to reduce basal ERK1/2 phosphorylation.

-

The cells are pre-incubated with various concentrations of BMY 7378 before being stimulated with an α1-agonist.

-

After a short stimulation period (typically 5-10 minutes), the cells are lysed.

-

The levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 in the cell lysates are determined by Western blotting using specific antibodies or by using a quantitative immunoassay format like AlphaScreen or HTRF.

-

The inhibitory effect of BMY 7378 on agonist-stimulated ERK1/2 phosphorylation is then quantified.

3. Vascular Smooth Muscle Contraction Assay:

-

Rings of vascular tissue known to express a specific α1-adrenoceptor subtype that mediates contraction (e.g., rat aorta for α1D) are mounted in organ baths containing a physiological salt solution, gassed with 95% O₂/5% CO₂, and maintained at 37°C.

-

The tissues are allowed to equilibrate under a resting tension.

-

Cumulative concentration-response curves to an α1-agonist (e.g., norepinephrine) are generated in the absence and presence of increasing concentrations of BMY 7378.

-

The antagonistic effect of BMY 7378 is quantified by calculating the pA2 value from a Schild plot, which provides a measure of its functional affinity.

Signaling Pathways and Experimental Workflows

α1D-Adrenoceptor Signaling Pathway

α1-Adrenoceptors, including the α1D subtype, are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[7][10] Activation of the receptor by an agonist like norepinephrine leads to a cascade of intracellular events. While the α1A subtype is known to be efficiently coupled to downstream signaling, the α1D subtype is considered to be more poorly coupled to some of these cascades.[10]

Experimental Workflow for Determining α1D-Adrenoceptor Selectivity

The process of characterizing the selectivity of a compound like BMY 7378 follows a logical progression from initial binding studies to functional validation.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Surface plasmon resonance applied to G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the 5-HT1A Receptor Partial Agonist Activity of BMY 7378

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of BMY 7378, with a specific focus on its partial agonist activity at the serotonin (B10506) 1A (5-HT1A) receptor. BMY 7378 is a well-characterized research chemical that also exhibits notable antagonist activity at α1D-adrenergic receptors. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as a valuable resource for professionals in the field of pharmacology and drug development.

Core Compound Profile: BMY 7378

BMY 7378, with the IUPAC name 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a significant tool in neuroscience research due to its distinct receptor activity profile. While it demonstrates high affinity for the 5-HT1A receptor, its functional output is that of a partial agonist, meaning it elicits a response that is lower than that of a full agonist. This characteristic, combined with its potent α1D-adrenoceptor antagonism, makes it a subject of interest for investigating the roles of these respective receptor systems in various physiological and pathological processes.

Quantitative Data Presentation

The following tables summarize the binding affinities and functional potencies of BMY 7378 at the 5-HT1A receptor and other relevant targets. This data is compiled from multiple in vitro and in vivo studies to provide a comparative and comprehensive overview.

Table 1: Receptor Binding Affinity of BMY 7378

| Receptor | Species/Tissue | Radioligand | Ki (nM) | pKi | Reference |

| 5-HT1A | - | - | - | 8.3 | [1] |

| α1D-Adrenoceptor | Rat (cloned) | [125I]HEAT | 2 | 8.7 | [2] |

| α1D-Adrenoceptor | Human (cloned) | [125I]HEAT | - | 9.4 | [3] |

| α1B-Adrenoceptor | Hamster (cloned) | [125I]HEAT | 600 | 6.2 | [2] |

| α1A-Adrenoceptor | Rat (cloned) | [125I]HEAT | 800 | 6.1 | [2] |

| α2C-Adrenoceptor | - | - | - | 6.54 | [1] |

Note: pKi is the negative logarithm of the Ki value.

Table 2: Functional Activity of BMY 7378

| Assay Type | System | Parameter | Value | Comparison | Reference |

| Electrophysiology | Rat Dorsal Raphe Nucleus | Intrinsic Activity | 0.1 - 0.3 | Relative to a full agonist | [4] |

| Behavioral Study | Spinal Rat | ED50 (hyperalgesia) | 295 ± 70 nmol/kg | 8-OH-DPAT ED50 = 269 ± 24 nmol/kg | [5] |

| Binding Assay | - | IC50 | 0.8 nM | - | [1] |

Note: The IC50 value is likely from a competitive binding assay and is indicative of binding affinity rather than functional potency (EC50).

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: 5-HT1A Receptor Signaling Pathway for a Partial Agonist.

Caption: Experimental Workflow for a Radioligand Competition Binding Assay.

Caption: Experimental Workflow for a cAMP Inhibition Functional Assay.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the 5-HT1A receptor activity of BMY 7378.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of BMY 7378 for the 5-HT1A receptor.

Materials:

-

Receptor Source: Membranes prepared from rat hippocampus or a cell line stably expressing the human 5-HT1A receptor.

-

Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).

-

Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: BMY 7378 at a range of concentrations.

-

Non-specific Binding Control: 10 µM 5-HT.

-

Instrumentation: Scintillation counter, filtration manifold, glass fiber filters.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Resuspend the pellet in fresh assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation (50-100 µg of protein), a fixed concentration of [3H]8-OH-DPAT (typically at its Kd value), and varying concentrations of BMY 7378. For total binding, no competitor is added. For non-specific binding, 10 µM 5-HT is added.

-

Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the BMY 7378 concentration to generate a competition curve. Calculate the IC50 value, which is the concentration of BMY 7378 that inhibits 50% of the specific binding of the radioligand. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Inhibition Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of BMY 7378 as a partial agonist at the 5-HT1A receptor.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1A receptor.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Stimulant: Forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels).

-

Test Compound: BMY 7378 at a range of concentrations.

-

Control Agonist: A full 5-HT1A agonist like 8-OH-DPAT or serotonin.

-

cAMP Detection Kit: A commercially available kit (e.g., LANCE Ultra cAMP Kit, HTRF, or AlphaScreen).

-

Instrumentation: A microplate reader compatible with the chosen detection kit.

Procedure:

-

Cell Culture and Plating: Culture the cells under standard conditions and seed them into a 384-well microplate.

-

Compound Addition: Add varying concentrations of BMY 7378 or the control agonist to the wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at room temperature.

-

cAMP Detection: Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's instructions.

-

Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a microplate reader. The signal will be inversely proportional to the amount of cAMP produced.

-

Data Analysis: Plot the signal against the logarithm of the BMY 7378 concentration to generate a dose-response curve for the inhibition of forskolin-stimulated cAMP accumulation. Calculate the EC50 (the concentration of BMY 7378 that produces 50% of its maximal effect) and the Emax (the maximum inhibition of cAMP production). The Emax of BMY 7378 is then compared to the Emax of the full agonist to determine its intrinsic activity.

In Vitro Electrophysiology in Dorsal Raphe Nucleus

Objective: To assess the intrinsic activity of BMY 7378 on the firing rate of 5-HT neurons.

Materials:

-

Animal Model: Anesthetized rats.

-

Recording Equipment: Stereotaxic frame, microiontophoresis pump, recording microelectrodes, amplifier, and data acquisition system.

-

Drugs: BMY 7378, 8-OH-DPAT (full agonist), and a 5-HT1A antagonist (e.g., WAY-100635) dissolved for microiontophoretic application.

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Surgically expose the dorsal raphe nucleus.

-

Electrode Placement: Lower a recording microelectrode into the dorsal raphe nucleus to record the extracellular activity of individual 5-HT neurons.

-

Drug Application: Use a multi-barreled microiontophoresis electrode to apply BMY 7378, 8-OH-DPAT, and the antagonist locally to the recorded neuron.

-

Data Recording: Record the baseline firing rate of the neuron. Apply increasing ejection currents of BMY 7378 and record the change in firing rate.

-

Intrinsic Activity Calculation: Compare the maximal inhibition of firing rate produced by BMY 7378 to that produced by the full agonist 8-OH-DPAT. The intrinsic activity is calculated as the ratio of the maximal response of BMY 7378 to the maximal response of 8-OH-DPAT.

-

Antagonist Challenge: Confirm that the effects of BMY 7378 are mediated by the 5-HT1A receptor by demonstrating that they can be blocked by co-application of a selective 5-HT1A antagonist.

Conclusion

BMY 7378 is a valuable pharmacological tool characterized by its high affinity for the 5-HT1A receptor, where it acts as a partial agonist with low intrinsic activity.[5] Its pharmacological profile is further defined by its potent and selective antagonism of the α1D-adrenoceptor. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers designing and interpreting studies involving this compound. The provided visualizations of the signaling pathway and experimental workflows aim to facilitate a deeper understanding of the mechanisms and methodologies relevant to the study of BMY 7378 and other 5-HT1A receptor modulators. Further research to precisely determine the EC50 of BMY 7378 in functional assays measuring G-protein activation or second messenger modulation would provide a more complete picture of its potency as a partial agonist.

References

- 1. BMY 7378 dihydrochloride, 5-HT1A partial agonist. alpha adrenoceptor antagonist. (CAS 21102-95-4) | Abcam [abcam.com]

- 2. researchgate.net [researchgate.net]

- 3. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of the 5-hydroxytryptamine receptor antagonist, BMY 7378, on 5-hydroxytryptamine neurotransmission: electrophysiological studies in the rat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BMY 7378: Partial agonist at spinal cord 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

BMY 7378 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure, properties, and pharmacological profile of BMY 7378. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience research.

Chemical Structure and Properties

BMY 7378, with the IUPAC name 8-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione, is a synthetic compound that is often supplied as a dihydrochloride (B599025) salt.[1][2] Its chemical structure is characterized by a methoxyphenylpiperazine moiety linked to an azaspirodecane-dione group.

Table 1: Chemical Identifiers and Properties of BMY 7378 Dihydrochloride

| Property | Value | Reference |

| IUPAC Name | 8-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride | [2] |

| Molecular Formula | C₂₂H₃₁N₃O₃ · 2HCl | [1] |

| Molecular Weight | 458.4 g/mol | [2] |

| CAS Number | 21102-95-4 | [1] |

| SMILES | COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl | [2] |

| InChI Key | NIBOMXUDFLRHRV-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties of BMY 7378 Dihydrochloride

| Property | Value | Reference |

| Physical Form | Crystalline solid | [1] |

| Color | White | |

| Melting Point | Not explicitly reported | |

| pKa | Not experimentally determined; inferred from in silico modeling | [3] |

| Solubility | DMF: 10 mg/ml, DMSO: 25 mg/ml, Ethanol: 0.2 mg/ml, PBS (pH 7.2): 0.5 mg/ml | [1] |

| UV max | 208, 240, 279 nm | [1] |

| Stability | ≥ 4 years when stored at -20°C | [1] |

Pharmacological Profile

BMY 7378 is a well-characterized pharmacological tool with a dual mechanism of action. It acts as a partial agonist at the serotonin (B10506) 5-HT₁A receptor and a potent and selective antagonist at the α₁D-adrenergic receptor.[4][5] This unique profile makes it a valuable compound for dissecting the physiological roles of these two receptor systems.

Interaction with 5-HT₁A Receptors

BMY 7378 exhibits high affinity for the 5-HT₁A receptor, acting as a partial agonist.[1][6] Its functional activity at this receptor is complex, demonstrating agonistic properties at presynaptic autoreceptors, which leads to a decrease in serotonin release, and antagonistic properties at postsynaptic receptors in some systems.

Interaction with α₁D-Adrenergic Receptors

BMY 7378 is a highly selective and potent antagonist of the α₁D-adrenergic receptor subtype.[4][5][7] It displays significantly lower affinity for the α₁A and α₁B subtypes, making it an excellent tool for isolating and studying the functions of the α₁D-adrenoceptor.

Table 3: Pharmacological Data for BMY 7378

| Target | Action | Species/System | Affinity (Kᵢ/pKᵢ) / Potency (IC₅₀/pA₂) | Reference |

| 5-HT₁A Receptor | Partial Agonist | pKᵢ = 8.3 | [1] | |

| α₁D-Adrenoceptor | Antagonist | Rat | pKᵢ = 8.2 | [1] |

| Human | pKᵢ = 9.4 | [7] | ||

| Rat Aorta | pA₂ = 8.9 | [7] | ||

| α₁A-Adrenoceptor | Antagonist | Rat | Kᵢ = 800 nM | [5] |

| α₁B-Adrenoceptor | Antagonist | Hamster | Kᵢ = 600 nM | [5] |

| Human | pKᵢ = 7.2 | [7] | ||

| α₂C-Adrenoceptor | Antagonist | pKᵢ = 6.54 | [1][4] |

Signaling Pathways

The dual activity of BMY 7378 results in the modulation of distinct intracellular signaling cascades.

5-HT₁A Receptor Signaling

As a G-protein coupled receptor, the 5-HT₁A receptor primarily couples to the Gᵢ/ₒ pathway.[8][9] Activation of this pathway by an agonist like BMY 7378 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] The βγ subunits of the G-protein can also activate other downstream effectors, including the MAPK/ERK pathway.[9][10]

α₁D-Adrenergic Receptor Signaling

The α₁D-adrenergic receptor is a Gq-coupled receptor. However, BMY 7378 acts as an antagonist, blocking the downstream signaling typically initiated by agonists like norepinephrine. The α₁-adrenoceptors, including the α₁D subtype, are known to activate the mitogen-activated protein kinase (MAPK) cascade, which is involved in cellular processes like growth and proliferation. By blocking this receptor, BMY 7378 can inhibit these effects.[11][12][13]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacological properties of BMY 7378. The following sections provide generalized methodologies for key assays.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Kᵢ) of BMY 7378 for its target receptors.[14][15][16][17]

Objective: To determine the binding affinity of BMY 7378 for the 5-HT₁A and α₁D-adrenergic receptors.

General Methodology (Competition Binding Assay):

-

Membrane Preparation:

-

Homogenize tissues or cells expressing the receptor of interest (e.g., rat hippocampus for 5-HT₁A, or cell lines transfected with the α₁D-adrenoceptor) in a suitable buffer (e.g., Tris-HCl) with protease inhibitors.[18]

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.[18]

-

-

Assay:

-

In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [¹²⁵I]HEAT for α₁-adrenoceptors), and varying concentrations of BMY 7378.[7][18]

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.[18]

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the free radioligand.[18]

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.[18]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the BMY 7378 concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of BMY 7378 that inhibits 50% of the specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.[18]

-

Functional Assays

Functional assays are employed to characterize the pharmacological action of BMY 7378 (e.g., antagonist activity at α₁D-adrenoceptors).

Objective: To determine the functional potency (pA₂) of BMY 7378 as an antagonist at the α₁D-adrenergic receptor.

General Methodology (Isolated Tissue Bath Assay):

-

Tissue Preparation:

-

Isolate a tissue known to express the α₁D-adrenoceptor and exhibit a contractile response to α₁-agonists (e.g., rat aorta).[4]

-

Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

-

Assay:

-

Allow the tissue to equilibrate under a resting tension.

-

Generate a cumulative concentration-response curve to an α₁-agonist (e.g., phenylephrine).

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of BMY 7378 for a predetermined period.

-

In the continued presence of BMY 7378, generate a second concentration-response curve to the agonist.

-

Repeat this process with increasing concentrations of BMY 7378.

-

-

Data Analysis:

-

Measure the magnitude of the rightward shift in the agonist concentration-response curve caused by each concentration of BMY 7378.

-

Construct a Schild plot by plotting the log(dose ratio - 1) against the negative log of the molar concentration of BMY 7378.

-

The x-intercept of the Schild plot provides the pA₂ value, which is a measure of the antagonist's potency.

-

Conclusion

BMY 7378 is a valuable pharmacological agent with a well-defined dual action on the 5-HT₁A and α₁D-adrenergic receptors. Its high selectivity for the α₁D subtype makes it an indispensable tool for research in areas such as cardiovascular pharmacology and neuroscience. The data and methodologies presented in this guide provide a comprehensive resource for scientists utilizing BMY 7378 in their research endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Bmy-7378 | C22H33Cl2N3O3 | CID 210172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The alpha (1D)-adrenoceptor antagonist BMY 7378 is also an alpha (2C)-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BMY 7378 - Biochemicals - CAT N°: 21369 [bertin-bioreagent.com]

- 7. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Adrenergic receptor stimulation of the mitogen-activated protein kinase cascade and cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 13. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 14. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biophysics-reports.org [biophysics-reports.org]

- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. giffordbioscience.com [giffordbioscience.com]

BMY 7378 (CAS Number: 21102-94-3): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMY 7378, with the CAS registry number 21102-94-3, is a potent and selective pharmacological tool extensively utilized in neuroscience and cardiovascular research. Chemically identified as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, this compound exhibits a dual pharmacological profile, acting primarily as a high-affinity antagonist for the α1D-adrenergic receptor (α1D-AR) and a partial agonist for the serotonin (B10506) 5-HT1A receptor.[1][2][3] Its selectivity for the α1D-AR subtype over α1A-AR and α1B-AR makes it an invaluable probe for elucidating the physiological and pathological roles of this specific adrenoceptor.[1] Furthermore, its interactions with the 5-HT1A receptor have positioned it as a key compound in studies related to anxiety, depression, and other central nervous system disorders. This technical guide provides a comprehensive overview of BMY 7378, including its chemical and physical properties, pharmacological profile, and detailed experimental protocols for its characterization and application.

Chemical and Physical Properties

BMY 7378 is a synthetic compound belonging to the azaspirodecane and piperazine (B1678402) chemical classes.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 21102-94-3 (free base) | [5] |

| Molecular Formula | C22H31N3O3 | [4] |

| Molecular Weight | 385.50 g/mol | [4] |

| IUPAC Name | 8-(2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione | [4] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO and ethanol. The dihydrochloride (B599025) salt is soluble in water. | [6][7] |

| Purity | Typically ≥98% by HPLC | [1] |

Synthesis

A plausible synthetic workflow is outlined below:

References

- 1. BMY 7378 = 98 HPLC, solid 21102-95-4 [sigmaaldrich.com]

- 2. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BMY 7378 is a selective antagonist of the D subtype of alpha 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BMY-7378 - Wikipedia [en.wikipedia.org]

- 5. BMY 7378 - Biochemicals - CAT N°: 21369 [bertin-bioreagent.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. 8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl]butyl-8-azaspiro[4.5]decane-7,9-dione: a new 5-HT1A receptor ligand with the same activity profile as buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]

BMY 7378: A Comprehensive Technical Guide on its Discovery, Pharmacology, and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of BMY 7378, a pharmacological tool with a rich and evolving history. Initially characterized as a selective antagonist of the α1D-adrenergic receptor and a partial agonist at the 5-HT1A serotonin (B10506) receptor, recent research has unveiled its capacity to also act as an inhibitor of the Angiotensin-Converting Enzyme (ACE). This document collates key quantitative data, details the experimental protocols pivotal to its characterization, and visualizes the complex signaling pathways it modulates. The multifaceted nature of BMY 7378 makes it a valuable compound for investigating cardiovascular and neurological systems, with potential implications for the treatment of hypertension and associated pathologies.

Introduction and Historical Context

BMY 7378, chemically identified as 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, emerged from early drug discovery programs and was initially investigated for its interactions with serotonin receptors. Subsequent research in the 1990s established its high affinity and selectivity for the α1D-adrenergic receptor subtype over other α1-adrenoceptors.[1][2] This discovery was significant as it provided researchers with a much-needed tool to dissect the physiological and pathological roles of the α1D-adrenoceptor, particularly in the cardiovascular system. For years, its dual activity as a 5-HT1A partial agonist and a potent α1D-adrenoceptor antagonist defined its pharmacological profile.[1][][4] More recently, in the 2020s, in silico and in vitro studies have expanded our understanding of BMY 7378 by identifying it as a direct inhibitor of the Angiotensin-Converting Enzyme (ACE), adding a new dimension to its potential therapeutic applications in hypertension and cardiovascular remodeling.[5][6][7]

Physicochemical Properties

| Property | Value |

| IUPAC Name | 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione dihydrochloride[2][4] |

| Synonyms | BMY-7,378 |

| Molecular Formula | C22H31N3O3 · 2HCl[8] |

| Molecular Weight | 458.43 g/mol [4] |

| CAS Number | 21102-95-4 (free base), 21102-95-4 (dihydrochloride)[][4][8] |

| Appearance | Solid[4] |

| Solubility | Soluble in water to 100 mM[4] |

Pharmacological Profile: Quantitative Data

The pharmacological activity of BMY 7378 is characterized by its distinct binding affinities and functional potencies at multiple molecular targets. The following tables summarize the key quantitative data from various studies.

Adrenergic Receptor Binding Affinities

BMY 7378 demonstrates marked selectivity for the α1D-adrenoceptor subtype.

| Receptor Subtype | Species | Ki (nM) | pKi | Reference |

| α1D-AR | Rat | 2 | 8.7 | [1][][4] |

| Human | - | 9.4 ± 0.05 | [2] | |

| α1A-AR | Rat | 800 | 6.1 | [1][][4] |

| α1B-AR | Hamster | 600 | 6.2 | [1][][4] |

| Human | - | 7.2 ± 0.05 | [2] | |

| α2C-AR | - | - | 6.54 | [8][9] |

Serotonin Receptor Binding and Functional Activity

BMY 7378 acts as a partial agonist at the 5-HT1A receptor.

| Receptor Subtype | Activity | IC50 (nM) | pKi | Reference |

| 5-HT1A | Partial Agonist | 0.8 | 8.3 | [4][8][9] |

Angiotensin-Converting Enzyme (ACE) Inhibition

Recent evidence has established BMY 7378 as an ACE inhibitor.

| Enzyme | Activity | IC50 (µM) | Reference |

| ACE | Inhibitor | 136 | [5][6][7] |

Functional Antagonism in Vascular Tissue

| Preparation | Agonist | pA2 | Reference |

| Rat Aorta | Phenylephrine (B352888) | 8.9 ± 0.1 | [2] |

Key Experimental Protocols

This section details the methodologies for the pivotal experiments that have defined the pharmacological profile of BMY 7378.

Radioligand Binding Assays for Adrenoceptor Affinity

These assays are fundamental to determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the binding affinity of BMY 7378 for α1-adrenoceptor subtypes.

Methodology:

-

Membrane Preparation:

-

Tissues (e.g., rat cerebral cortex, spleen, or cells expressing cloned receptor subtypes) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

Membrane preparations are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]prazosin for α1-adrenoceptors) and varying concentrations of the unlabeled competitor drug (BMY 7378).

-

Incubations are typically carried out in a final volume of 250-500 µL of assay buffer at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of BMY 7378 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay in Isolated Rat Aorta

This experiment assesses the functional antagonist activity of BMY 7378 on vascular smooth muscle contraction.

Objective: To determine the functional potency (pA2) of BMY 7378 in antagonizing α1-adrenoceptor-mediated vasoconstriction.

Methodology:

-

Tissue Preparation:

-

Male Wistar rats are euthanized, and the thoracic aorta is carefully dissected and placed in cold Krebs-Henseleit solution.

-

The aorta is cleaned of adherent connective tissue and cut into rings (e.g., 3-4 mm in width).

-

The endothelial layer may be removed by gentle rubbing of the intimal surface.

-

-

Organ Bath Setup:

-

Aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with 95% O2 / 5% CO2.

-

The rings are connected to isometric force transducers to record changes in tension.

-

An optimal resting tension is applied (e.g., 2 g), and the tissues are allowed to equilibrate for a period (e.g., 60-90 minutes).

-

-

Experimental Protocol:

-

Cumulative concentration-response curves to an α1-adrenoceptor agonist (e.g., phenylephrine or norepinephrine) are generated.

-

The tissues are then washed and incubated with a specific concentration of BMY 7378 for a predetermined time (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to the agonist is then constructed in the presence of BMY 7378.

-

This procedure is repeated with several different concentrations of BMY 7378.

-

-

Data Analysis:

-

The concentration-response curves are plotted, and the rightward shift caused by BMY 7378 is quantified.

-

A Schild plot is constructed by plotting the log (concentration ratio - 1) against the negative logarithm of the molar concentration of BMY 7378.

-

The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist concentration-response curve, is determined from the x-intercept of the Schild regression line. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

-

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol is used to evaluate the antihypertensive effects of BMY 7378 in a relevant animal model of hypertension.

Objective: To assess the effect of BMY 7378 on blood pressure and heart rate in conscious, freely moving SHRs.

Methodology:

-

Animal Model:

-

Adult male Spontaneously Hypertensive Rats (SHR) are used. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.

-

Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

-

Surgical Implantation of Telemetry Probes (Optional but preferred for continuous monitoring):

-

Rats are anesthetized, and a telemetry transmitter is surgically implanted in the peritoneal cavity.

-

The catheter of the transmitter is inserted into the abdominal aorta for direct and continuous measurement of arterial blood pressure.

-

Animals are allowed to recover from surgery for at least one week.

-

-

Drug Administration:

-

BMY 7378 is dissolved in a suitable vehicle (e.g., saline).

-

The drug is administered to the SHRs via an appropriate route (e.g., intraperitoneal injection, oral gavage, or intravenous infusion).[10] A control group receives the vehicle alone.

-

-

Blood Pressure and Heart Rate Monitoring:

-

Blood pressure and heart rate are continuously recorded using the telemetry system before, during, and after drug administration.

-

Alternatively, non-invasive tail-cuff plethysmography can be used to measure systolic blood pressure at specific time points.

-

-

Data Analysis:

-

Mean arterial pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are calculated.

-

The changes in these parameters from baseline are determined for both the BMY 7378-treated and control groups.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the observed effects.

-

Assessment of Cardiac Hypertrophy

This protocol is used to determine if BMY 7378 can reverse or prevent the development of cardiac hypertrophy.

Objective: To evaluate the effect of chronic BMY 7378 treatment on cardiac mass and cardiomyocyte size in SHRs.

Methodology:

-

Chronic Treatment:

-

SHRs are treated with BMY 7378 or vehicle daily for an extended period (e.g., 4 weeks).[10]

-

-

Euthanasia and Tissue Collection:

-

At the end of the treatment period, rats are euthanized.

-

The heart is excised, and the atria and great vessels are trimmed off.

-

The whole heart, left ventricle (LV), and right ventricle (RV) are blotted dry and weighed.

-

-

Calculation of Hypertrophic Indices:

-

The heart weight to body weight ratio (HW/BW) and left ventricular weight to body weight ratio (LVW/BW) are calculated to normalize for differences in animal size.

-

-

Histological Analysis:

-

The left ventricle is fixed in 10% neutral buffered formalin and embedded in paraffin.

-

Sections (e.g., 5 µm thick) are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cell morphology and with a stain for collagen (e.g., Masson's trichrome or Picrosirius red) to assess fibrosis.

-

Cardiomyocyte cross-sectional area is measured from the H&E-stained sections using image analysis software.

-

-

Data Analysis:

-

The hypertrophic indices and cardiomyocyte cross-sectional areas are compared between the BMY 7378-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay determines the direct inhibitory effect of BMY 7378 on ACE activity.

Objective: To measure the IC50 of BMY 7378 for the inhibition of ACE.

Methodology:

-

Reagents and Buffers:

-

Angiotensin-Converting Enzyme (from rabbit lung).

-

Substrate: Hippuryl-L-Histidyl-L-Leucine (HHL).

-

Buffer: e.g., 100 mM borate (B1201080) buffer with 300 mM NaCl, pH 8.3.

-

Stopping reagent: 1 M HCl.

-

Extraction solvent: Ethyl acetate (B1210297).

-

Positive control: Captopril.

-

-

Assay Procedure:

-

The reaction is typically performed in microcentrifuge tubes or a 96-well plate.

-

A solution of ACE is pre-incubated with various concentrations of BMY 7378 or the positive control (captopril) for a short period at 37°C.

-

The enzymatic reaction is initiated by adding the HHL substrate.

-

The reaction is allowed to proceed for a defined time (e.g., 30-60 minutes) at 37°C.

-

The reaction is stopped by the addition of 1 M HCl.

-

-

Quantification of Hippuric Acid:

-

The product of the reaction, hippuric acid, is extracted into ethyl acetate.

-

The ethyl acetate layer is separated, and the solvent is evaporated.

-

The dried hippuric acid is redissolved in water or buffer.

-

The absorbance of the hippuric acid is measured spectrophotometrically at 228 nm.

-

-

Data Analysis:

-

The percentage of ACE inhibition for each concentration of BMY 7378 is calculated relative to the control (no inhibitor).

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the BMY 7378 concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by BMY 7378 and a typical experimental workflow for its characterization.

α1D-Adrenoceptor Signaling Pathway

5-HT1A Receptor Signaling Pathway

Angiotensin-Converting Enzyme (ACE) Inhibition Workflow

In Vivo Pharmacology and Therapeutic Potential

The multifaceted pharmacology of BMY 7378 translates into significant in vivo effects, primarily related to the cardiovascular system.

Antihypertensive Effects

Studies in spontaneously hypertensive rats (SHRs) have demonstrated that BMY 7378 effectively lowers blood pressure.[10][11] This hypotensive effect is likely a result of the combination of its α1D-adrenoceptor antagonism, leading to vasodilation, and its central 5-HT1A receptor agonism, which can reduce sympathetic outflow.[11][12][13] The contribution of ACE inhibition to its blood pressure-lowering effects in vivo is an area of active investigation.

Reversal of Cardiac Hypertrophy

Chronic administration of BMY 7378 has been shown to reverse cardiac hypertrophy in aged SHRs.[10] This effect is associated with a reduction in fibrosis and an improvement in cardiac function. The mechanisms underlying this beneficial cardiac remodeling are thought to involve the reduction of afterload through vasodilation (α1D-adrenoceptor blockade), and potentially direct effects on cardiac cells and the renin-angiotensin system (ACE inhibition).

Neurological Effects

As a 5-HT1A partial agonist, BMY 7378 has been investigated for its effects on the central nervous system. Electrophysiological studies have shown that it can act as a partial agonist at 5-HT1A autoreceptors in the dorsal raphe nucleus, which would lead to a decrease in serotonin release.[14][15] This property is of interest in the context of neuropsychiatric disorders where serotonergic signaling is dysregulated.

Conclusion and Future Directions

BMY 7378 has evolved from a selective α1D-adrenoceptor antagonist and 5-HT1A partial agonist into a multitarget ligand with the additional discovery of its ACE inhibitory activity. This unique pharmacological profile makes it an invaluable research tool for elucidating the complex interplay between the adrenergic, serotonergic, and renin-angiotensin systems in cardiovascular and neurological function.

Future research should focus on:

-

Dissecting the relative contributions of each of its molecular targets to its overall in vivo effects. The use of knockout animal models and combination studies with other selective agents will be crucial in this regard.

-

Investigating the therapeutic potential of BMY 7378 or its analogs in cardiovascular diseases such as hypertension, heart failure, and vascular remodeling.

-

Exploring its utility in neuroscience research , particularly in models of anxiety, depression, and other disorders involving serotonergic dysfunction.

The continuing exploration of BMY 7378's pharmacology is likely to yield further insights into fundamental physiological processes and may pave the way for the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. α1D-Adrenoceptors are responsible for the high sensitivity and the slow time-course of noradrenaline-mediated contraction in conductance arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. BMY 7378, a selective α1D-adrenoceptor antagonist, is a new angiotensin converting enzyme inhibitor: In silico, in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 9. Functional characterization of α1-adrenoceptor subtypes in vascular tissues using different experimental approaches:a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. researchgate.net [researchgate.net]

- 12. ACE-inhibitory activity assay: IC50 [protocols.io]

- 13. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 14. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 15. Assessment of alpha-adrenergic receptor subtypes in isolated rat aortic segments - PubMed [pubmed.ncbi.nlm.nih.gov]

BMY 7378: A Comprehensive Technical Guide on Target Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding affinity of BMY 7378, a potent and selective antagonist at the α1D-adrenergic receptor subtype with additional significant activity at serotonergic and other adrenergic receptors. This document consolidates key binding affinity data, outlines detailed experimental methodologies for its characterization, and visualizes the associated signaling pathways to support further research and drug development efforts.

Core Summary

BMY 7378 is a valuable pharmacological tool characterized by its high affinity and selectivity for the α1D-adrenoceptor. It also exhibits notable binding to the 5-HT1A receptor, where it acts as a partial agonist, and to the α2C-adrenoceptor as an antagonist. Its complex pharmacological profile, detailed herein, makes it a subject of interest for cardiovascular and neurological research.

Quantitative Binding Affinity Data

The binding affinity of BMY 7378 has been characterized across a range of receptor subtypes and species. The following tables summarize the key quantitative data from radioligand binding assays.

Table 1: Adrenergic Receptor Binding Affinity of BMY 7378

| Receptor Subtype | Species | Ki (nM) | pKi | Radioligand | Tissue/Cell Line | Reference |

| α1A-AR | Rat | 800 | - | - | Cloned rat α1A-AR | [1][2] |

| α1B-AR | Hamster | 600 | 6.2 ± 0.03 | [125I]HEAT | Rat-1 fibroblasts expressing hamster α1B-AR | [1][2] |

| Human | - | 7.2 ± 0.05 | [125I]HEAT | Rat-1 fibroblasts expressing human α1B-AR | [1] | |

| α1C-AR | Bovine | - | 6.1 ± 0.02 | [125I]HEAT | Rat-1 fibroblasts expressing bovine α1C-AR | [1] |

| Human | - | 6.6 ± 0.20 | [125I]HEAT | Rat-1 fibroblasts expressing human α1C-AR | [1] | |

| α1D-AR | Rat | 2 | 8.2 ± 0.06 | [125I]HEAT | Rat-1 fibroblasts expressing rat α1D-AR | [1][2] |

| Human | - | 9.4 ± 0.05 | [125I]HEAT | Rat-1 fibroblasts expressing human α1D-AR | [1] | |

| α2C-AR | - | - | 6.54 | - | - | [3] |

Table 2: Serotonin (5-HT) Receptor Binding Affinity of BMY 7378

| Receptor Subtype | Ki (nM) | pKi | Functional Activity | Reference |

| 5-HT1A | - | 8.3 | Partial Agonist | [3] |

Experimental Protocols

The determination of BMY 7378's binding affinity is primarily achieved through competitive radioligand binding assays. Below is a detailed, generalized protocol for such an assay.

Competition Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol outlines the steps to determine the binding affinity (Ki) of BMY 7378 for α1-adrenoceptor subtypes using a radiolabeled ligand such as [3H]-prazosin.

1. Membrane Preparation:

-

Tissue/Cell Homogenization: Tissues (e.g., rat cerebral cortex) or cells expressing the target receptor are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Membrane Pelleting: The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing and Resuspension: The membrane pellet is washed and resuspended in fresh assay buffer. A protein assay (e.g., Bradford or BCA) is performed to determine the protein concentration. Membranes are then stored at -80°C until use.

2. Binding Assay:

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl and 10 mM MgCl2, pH 7.4.

-

Reaction Mixture: In a 96-well plate, the following are added in a final volume of 200-250 µL:

-

Membrane suspension (typically 50-100 µg of protein).

-

A fixed concentration of the radioligand (e.g., [3H]-prazosin at a concentration close to its Kd).

-

Varying concentrations of the competing ligand, BMY 7378 (typically spanning a 5-log unit range).

-

-

Incubation: The plate is incubated at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Determination of Non-Specific Binding: A parallel set of reactions is prepared in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM phentolamine) to determine non-specific binding.

3. Separation and Detection:

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

4. Data Analysis:

-

Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of BMY 7378.

-

IC50 Determination: The specific binding data is plotted against the logarithm of the BMY 7378 concentration, and a sigmoidal dose-response curve is fitted to the data to determine the IC50 (the concentration of BMY 7378 that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: The affinity of BMY 7378 (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Signaling Pathways

BMY 7378 exerts its effects by modulating distinct G protein-coupled receptor (GPCR) signaling pathways.

α1D-Adrenoceptor Signaling Pathway (Antagonism by BMY 7378)

The α1D-adrenoceptor is coupled to the Gq family of G proteins. Upon activation by an agonist (e.g., norepinephrine), the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade leads to various cellular responses, including smooth muscle contraction. BMY 7378, as an antagonist, binds to the α1D-adrenoceptor and prevents this signaling cascade from being initiated by agonists.

5-HT1A Receptor Signaling Pathway (Partial Agonism by BMY 7378)

The 5-HT1A receptor is coupled to the Gi/o family of G proteins. As a partial agonist, BMY 7378 binds to and activates the 5-HT1A receptor, but to a lesser degree than the endogenous full agonist, serotonin. This activation leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream targets and influencing neuronal excitability.

Conclusion

BMY 7378 is a multi-target ligand with high affinity and selectivity for the α1D-adrenoceptor, where it acts as an antagonist. Its significant partial agonist activity at the 5-HT1A receptor and antagonist activity at the α2C-adrenoceptor contribute to its complex pharmacological profile. The data and methodologies presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential and mechanistic actions of BMY 7378. Further studies are warranted to fully elucidate the physiological and pathological implications of its interactions with these and potentially other receptors.

References

Pharmacological Profile of BMY 7378: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMY 7378, with the full chemical name 8-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione, is a potent and selective pharmacological tool with a complex profile, acting as a high-affinity antagonist for the α1D-adrenoceptor and a partial agonist for the 5-HT1A serotonin (B10506) receptor.[1][2][3] Its distinct dual activity has rendered it a valuable compound in neuroscience and cardiovascular research, particularly for dissecting the physiological and pathological roles of these two receptor systems. This technical guide provides an in-depth overview of the pharmacological properties of BMY 7378, including its receptor binding affinity, functional activity, and the experimental methodologies used for its characterization.

Receptor Binding Affinity

The binding affinity of BMY 7378 has been extensively characterized across various receptor subtypes using radioligand binding assays. The data consistently demonstrates a high affinity and selectivity for the α1D-adrenoceptor and a significant affinity for the 5-HT1A receptor.

Table 1: Binding Affinity of BMY 7378 at Adrenergic Receptors

| Receptor Subtype | Species/Tissue | Radioligand | K_i_ (nM) | pK_i_ | Reference(s) |

| α1D-Adrenoceptor | Rat (cloned) | 2 | [1][4][5] | ||

| Rat | 8.2 | [2][6] | |||

| Human | 9.4 | [2][4] | |||

| α1A-Adrenoceptor | Rat (cloned) | 800 | [1][4][5] | ||

| α1B-Adrenoceptor | Hamster (cloned) | 600 | [1][4][5] | ||

| Hamster | 6.2 | [2][4] | |||

| Human | 7.2 | [2][4] | |||

| α2C-Adrenoceptor | 6.54 | [6][7][8][9] |

Table 2: Binding Affinity of BMY 7378 at Serotonin Receptors

| Receptor Subtype | Species/Tissue | Radioligand | K_i_ (nM) | pK_i_ | IC50 (nM) | Reference(s) |

| 5-HT1A Receptor | 8.3 | 0.8 | [5][6][8][9] |

Functional Activity

BMY 7378 exhibits distinct functional activities at its primary targets, acting as an antagonist at α1D-adrenoceptors and a partial agonist at 5-HT1A receptors. More recent research has also identified it as an inhibitor of the Angiotensin-Converting Enzyme (ACE).[10]

Table 3: Functional Activity of BMY 7378

| Receptor/Enzyme | Functional Effect | Assay Type | Tissue/System | Value | Unit | Reference(s) |

| α1D-Adrenoceptor | Antagonist | Functional Assay | Rat Aorta | 8.9 | pA2 | [2][4] |

| Antagonist | Functional Assay | Rabbit Ventricular Myocardium | 7.17 | pA2 | [11] | |

| 5-HT1A Receptor | Partial Agonist | In vivo behavioral assay | Rat | - | - | [12] |

| Partial Agonist | In vivo microdialysis | Rat Ventral Hippocampus | - | - | [12] | |

| Angiotensin-Converting Enzyme (ACE) | Inhibitor | In vitro activity assay | 136 | µM (IC50) | [10][13] |

Experimental Protocols

The characterization of BMY 7378's pharmacological profile relies on standard and well-validated in vitro and in vivo techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines the general procedure for determining the binding affinity (K_i_) of BMY 7378 for a target receptor by measuring its ability to displace a specific radioligand.

1. Membrane Preparation:

-

Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Assay Procedure:

-

The assay is typically performed in a 96-well plate format.

-

To each well, the following are added in order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [³H]Prazosin for α1-adrenoceptors, [³H]8-OH-DPAT for 5-HT1A receptors).

-